molecular formula C10H9N3O B1486520 3-phenyl-1H-pyrazole-4-carboxamide CAS No. 1152573-97-1

3-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B1486520
M. Wt: 187.2 g/mol
InChI Key: RNCPLEOTIAIKOR-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound . It is a pyrazole derivative, which forms the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs . It has noteworthy biological properties that include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .


Synthesis Analysis

The synthesis of pyrazole-4-carboxamides involves a series of steps. The structures of the synthesized compounds are characterized by 1H NMR, 13C NMR, and HRMS . The synthesis process involves the use of various solvents and reaction conditions .


Molecular Structure Analysis

The molecular structure of 3-phenyl-1H-pyrazole-4-carboxamide is characterized by spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . The structure elucidation involves the use of single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 3-phenyl-1H-pyrazole-4-carboxamide are complex and involve various intermediates . The reactions are characterized by 1H-NMR, 13C-NMR, and HRMS .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-phenyl-1H-pyrazole-4-carboxamide are characterized by spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . The compound has a molecular weight of 188.18 .

Scientific Research Applications

4. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

  • Summary of Application: Several pyrazole-containing moieties have found their therapeutic application clinically as NSAIDs such as celecoxib, lonazolac, tepoxaline, antipyrine (analgesic and antipyretic), phenylbutazone (in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more are already in the market .
  • Results: These drugs have been shown to be effective in reducing inflammation and pain in various conditions, including arthritis and other inflammatory diseases .

5. Antimicrobial Agents

  • Summary of Application: Pyrazole-secondary amine conjugates have been synthesized and evaluated for their antimicrobial properties .
  • Methods of Application: The in vitro antimicrobial survey of these conjugates was supported by DFT studies .
  • Results: The conjugates have shown promising antimicrobial activities and are comparable to the standard antimicrobial molecules such as ampicillin, griseofulvin, isoniazid, and rifampicin .

6. Synthesis of Azapentalenes

  • Summary of Application: Pyrazolo[3,4-b]pyridines have been used in the synthesis of azapentalenes .
  • Methods of Application: The synthesis involves the treatment of a preformed pyrazole with 1,3-diketones in glacial AcOH .
  • Results: This method has been used to synthesize a variety of azapentalenes, which are bicyclic heterocyclic compounds .

4. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

  • Summary of Application: Several pyrazole-containing moieties have previously found their therapeutic application clinically, as NSAIDs such as celecoxib, lonazolac, tepoxaline, antipyrine (analgesic and antipyretic), phenylbutazone (in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more are already in the market .
  • Results: These drugs have been shown to be effective in reducing inflammation and pain in various conditions, including arthritis and other inflammatory diseases .

5. Antimicrobial Agents

  • Summary of Application: Pyrazole-secondary amine conjugates have been synthesized and evaluated for their antimicrobial properties .
  • Methods of Application: The in vitro antimicrobial survey of these conjugates was supported by DFT studies .
  • Results: The conjugates have shown promising antimicrobial activities and are comparable to the standard antimicrobial molecules such as ampicillin, griseofulvin, isoniazid, and rifampicin .

6. Synthesis of Azapentalenes

  • Summary of Application: Pyrazolo[3,4-b]pyridines have been used in the synthesis of azapentalenes .
  • Methods of Application: The synthesis involves the treatment of a preformed pyrazole with 1,3-diketones in glacial AcOH .
  • Results: This method has been used to synthesize a variety of azapentalenes, which are bicyclic heterocyclic compounds .

Safety And Hazards

The safety data sheet for pyrazole-3-carboxamide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for the study of 3-phenyl-1H-pyrazole-4-carboxamide could involve further exploration of its biological activities . The compound has shown promising results in preliminary bioassays, suggesting that it could be used as a fungicide candidate for further study .

properties

IUPAC Name

5-phenyl-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10(14)8-6-12-13-9(8)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCPLEOTIAIKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-1H-pyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
XH Lv, ZL Ren, BG Zhou, QS Li, MJ Chu, DH Liu… - Bioorganic & Medicinal …, 2016 - Elsevier
Mitogen activated protein kinase (MAPK) signal transduction pathway has been proved to play an important role in tumorigenesis and cancer development. MEK inhibitor has been …
Number of citations: 24 www.sciencedirect.com
XH Lv, JJ Xiao, ZL Ren, MJ Chu, P Wang, XF Meng… - RSC Advances, 2015 - pubs.rsc.org
… Among these compounds, N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g) showed 84% larvicidal activity against Plutella …
Number of citations: 15 pubs.rsc.org
P Khloya, G Celik, D Vullo, CT Supuran… - European Journal of …, 2014 - Elsevier
A library of 4-functionalized 1,3-diarylpyrazoles (3a–3h, 5a–5g and 6a–6g) was designed, synthesized and evaluated against four human carbonic anhydrase (CA, EC 4.2.1.1) …
Number of citations: 44 www.sciencedirect.com
B Zhao, Q Liang, H Ren, X Zhang, Y Wu… - European journal of …, 2020 - Elsevier
… screening with IC 50 of 9.320 μM against KDM5B, and its subsequent optimization to give 1-(4-methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide (…
Number of citations: 26 www.sciencedirect.com
SH Yang, DB Khadka, J Han, SY Na, M Shin… - European Journal of …, 2023 - Elsevier
… N-(3-Amino-5-(pyridin-3-yloxy)phenyl)-1-(4-(hydroxymethyl)phenyl)-3-phenyl-1H-pyrazole-4-carboxamide (48). To a mixture of compound 34 (452 mg, 0.89 mmol) in dry THF (15 mL) …
Number of citations: 5 www.sciencedirect.com
MS Christodoulou, S Liekens, KM Kasiotis… - Bioorganic & medicinal …, 2010 - Elsevier
The synthesis of a series of novel trisubstituted pyrazole derivatives and their PIFA-mediated conversion to molecules bearing the fused pyrazolo[4,3-c]quinoline ring system is reported. …
Number of citations: 138 www.sciencedirect.com
ASM Li, S Kimani, B Wilson, M Noureldin… - Journal of Medicinal …, 2023 - ACS Publications
DCAF1 is a substrate receptor of two distinct E3 ligases (CRL4 DCAF1 and EDVP), plays a critical physiological role in protein degradation, and is considered a drug target for various …
Number of citations: 10 pubs.acs.org
ML Doumbia, D Ballo, NH Ahbchane… - Moroccan Journal of …, 2022 - revues.imist.ma
We study in this work the condensation of DMF-DMA with 4-phenyl-1, 5-benzodiazépin-2-one and 4-phenyl-1, 5-benzodiazépine-2-thione derivatives. The results obtained showed that …
Number of citations: 3 revues.imist.ma
GJ Yang, MH Zhu, XJ Lu, YJ Liu… - … of hematology & …, 2021 - jhoonline.biomedcentral.com
Histone methylation is a key posttranslational modification of chromatin, and its dysregulation affects a wide array of nuclear activities including the maintenance of genome integrity, …
Number of citations: 55 jhoonline.biomedcentral.com
ND Das, H Niwa, T Umehara - Epigenomes, 2023 - mdpi.com
… Recently, one pyrazole derivative, compound 27 ab [1-(4-methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide], has been discovered as a potent …
Number of citations: 2 www.mdpi.com

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